molecular formula C10H10Cl2OS B1406060 4-((4-Chlorophenyl)thio)butanoyl chloride CAS No. 89988-12-5

4-((4-Chlorophenyl)thio)butanoyl chloride

Cat. No. B1406060
CAS RN: 89988-12-5
M. Wt: 249.16 g/mol
InChI Key: FBWIJTBWZFBUTB-UHFFFAOYSA-N
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Description

“4-((4-Chlorophenyl)thio)butanoyl chloride” is a chemical compound with the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical And Chemical Properties Analysis

“this compound” is a liquid . Its molecular weight is 249.16 g/mol .

Scientific Research Applications

1. Synthesis and Crystal Structure Analysis

A study by Xia et al. (2009) synthesized a compound related to 4-((4-Chlorophenyl)thio)butanoyl chloride and analyzed its crystal structure using X-ray diffraction, revealing a twisted boat conformation of the thiazine ring system and the presence of hydrogen bonds in the crystal (Xia et al., 2009).

2. Electrochemical Properties

Ullah et al. (2015) synthesized a novel thiourea-based non-ionic surfactant from a similar compound and evaluated its electrochemical properties. The study found that it showed low solubility in water and had a defined critical micelle concentration in ethanol and hexane, indicating potential for economical and environment-friendly applications (Ullah et al., 2015).

3. Photocatalytic Degradation

Kim and Choi (2005) investigated the visible-light-induced degradation of 4-chlorophenol in the presence of TiO2, finding that surface complexation between phenolic compounds and TiO2 was responsible for the visible light reactivity. This suggests potential applications of similar compounds in environmental remediation (Kim & Choi, 2005).

4. Radiation-Induced Degradation

Sanchez et al. (2002) studied the radiation-induced degradation of 4-chloroaniline, a compound related to this compound, in aqueous solutions. The study contributes to understanding the behavior of similar compounds under radiation, which could be relevant in waste management and environmental remediation (Sanchez et al., 2002).

5. Polymer Synthesis and Modification

A study by Sudo et al. (2001) synthesized novel ketenes, including a compound closely related to this compound, by dehydrochlorination of 2-(4-halophenyl)butanoyl chlorides. The resulting polyesters showed potential as reactive polymers for various applications (Sudo et al., 2001).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2OS/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWIJTBWZFBUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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